Stereochemical Identity: (2S,3R) Configuration Defines a Distinct Chemical Entity from the (2S,3S)-L-Isoleucinol and (2R,3R) Diastereomers
The target compound bears the (2S,3R) configuration at its two asymmetric centers, which is the reduced form of D-allo-isoleucine. This is stereochemically distinct from (2S,3S)-Cbz-L-isoleucinol (derived from proteinogenic L-isoleucine) and the (2R,3R) enantiomer (CAS 1932521-57-7) . Each stereoisomer carries a unique CAS number, InChI Key, and MDL identifier, confirming they are regulated as separate chemical entities under chemical inventory systems . In peptidomimetic renin inhibitors such as ES-305 and ES-313, the stereochemistry of the isoleucinol C-terminal residue directly modulates potency (Ki values in the nanomolar range) and enzyme specificity [1].
| Evidence Dimension | Stereochemical configuration and registry identity |
|---|---|
| Target Compound Data | (2S,3R) configuration; CAS 141113-74-8; InChI Key RIESWPZCQMFUMF-DGCLKSJQSA-N; MDL MFCD28387339 |
| Comparator Or Baseline | (2R,3R) enantiomer: CAS 1932521-57-7; InChI Key RIESWPZCQMFUMF-YPMHNXCESA-N. (2S,3S)-L-isoleucinol-derived Cbz-amino alcohol (commercially available from multiple vendors as 'Cbz-L-isoleucinol') |
| Quantified Difference | Distinct CAS numbers, InChI Keys, and MDL identifiers; different stereochemical descriptors |
| Conditions | Chemical identity and regulatory classification systems |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable for SAR reproducibility; ordering 'Cbz-isoleucinol' without specifying the (2S,3R) configuration risks receiving the (2S,3S) diastereomer.
- [1] Kokubu T, Hiwada K, Nagae A, Murakami E, Morisawa Y, Yabe Y, Koike H, Iijima Y. Statine-containing dipeptide and tripeptide inhibitors of human renin. Hypertension. 1986;8(6 Pt 2):II1-5. PMID: 3087874. View Source
